molecular formula C9H10ClNO2 B2965683 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid CAS No. 1452561-74-8

2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid

Cat. No. B2965683
Key on ui cas rn: 1452561-74-8
M. Wt: 199.63
InChI Key: YNCYUAQQSCDCMZ-UHFFFAOYSA-N
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Patent
US09174992B2

Procedure details

Ethyl 2-(2-chloropyridin-3-yl)-2-methylpropanoate (1.43 g, 6.28 mmol) was suspended in concentrated hydrochloric acid (36.5-38.0%, 21.20 mL, 251 mmol) under nitrogen and heated at 105° C. for 20 hours. Additional concentrated hydrochloric acid (15 mL) was added and the reaction heated for another 12 hours. The mixture was concentrated in vacuo and the product was obtained as a brown solid.
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
21.2 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8]([CH3:15])([CH3:14])[C:9]([O:11]CC)=[O:10])=[CH:6][CH:5]=[CH:4][N:3]=1.Cl>>[Cl:1][C:2]1[C:7]([C:8]([CH3:15])([CH3:14])[C:9]([OH:11])=[O:10])=[CH:6][CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
1.43 g
Type
reactant
Smiles
ClC1=NC=CC=C1C(C(=O)OCC)(C)C
Step Two
Name
Quantity
21.2 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated for another 12 hours
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the product was obtained as a brown solid

Outcomes

Product
Name
Type
Smiles
ClC1=NC=CC=C1C(C(=O)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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